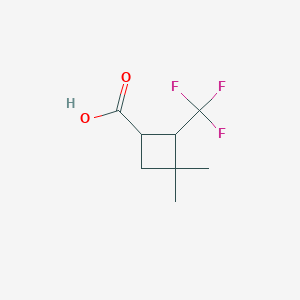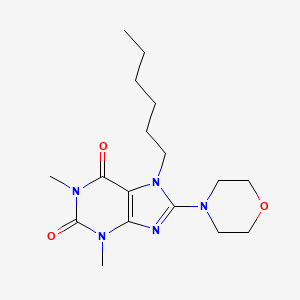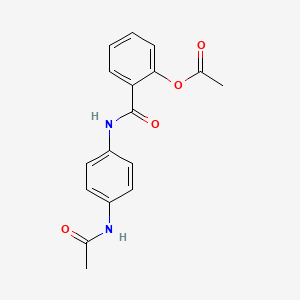
2-((4-Acetamidophenyl)carbamoyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate has been reported in the literature . The compound has been structurally characterized, with N—H…O hydrogen-bonding interactions forming chains of molecules aligned along the [101] direction. The chains are linked by π–π and C—H…π interactions, forming a three-dimensional network .Molecular Structure Analysis
The molecular structure of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate is characterized by its molecular formula C17H16N2O4. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis
While specific chemical reactions involving 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate are not found in the search results, compounds of the carbamate class are known to participate in a variety of chemical reactions. For instance, carbamates can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .科学的研究の応用
Anticancer Activity
2-((4-Acetamidophenyl)carbamoyl)phenyl acetate: has been synthesized through a reaction involving 2-(chlorocarbonyl)phenyl acetate and 1-(4-aminophenyl)ethanone, with triethyl amine as a catalyst . Its anti-proliferative properties were assessed using the NCI 60-cell line panel, revealing remarkable to moderate anticancer activity. This suggests its potential as a candidate for cancer treatment.
Aspirin-Based Scaffold
Inspired by the properties of aspirin (acetylsalicylic acid), researchers synthesized this compound as an aspirin-based scaffold. Aspirin is known for its anti-inflammatory, analgesic, and antipyretic effects, and it has also shown promise in preventing colorectal cancer . The structural similarity of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate to aspirin makes it an interesting candidate for further investigation.
Cardiovascular Prophylaxis
Aspirin is widely prescribed for cardiovascular prophylaxis, and its protective effects against ischemic heart attacks and strokes are well-established . Given the structural resemblance, this compound may offer similar benefits.
Induction of Cell Death
Aspirin induces cell death in various cancer cell lines, including myeloid leukemia, HeLa cells, chronic lymphocytic leukemia cells, and colon cancer cells . Investigating whether 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate shares this property could provide valuable insights.
Colorectal Cancer Prevention
Aspirin-based chemoprevention strategies have gained attention for preventing colorectal cancer. While aspirin usage carries risks, identifying individuals who benefit from its protective effects remains crucial . This compound might contribute to this field.
Synthesis and Characterization
The facile synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate involves the reaction of 4’-amino acetophenone and 2-(chlorocarbonyl)phenyl acetate. Spectroscopic techniques confirm its chemical identity . Further studies can explore its biological activity and potential applications.
特性
IUPAC Name |
[2-[(4-acetamidophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-13-7-9-14(10-8-13)19-17(22)15-5-3-4-6-16(15)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBTLHLZMBSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]isoxazol-3-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2621466.png)
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2621467.png)
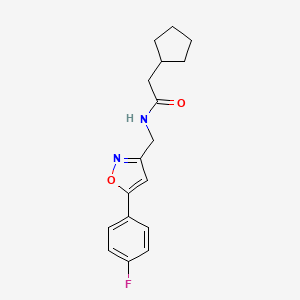
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2621470.png)
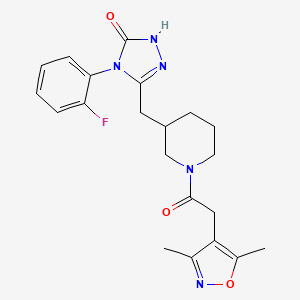

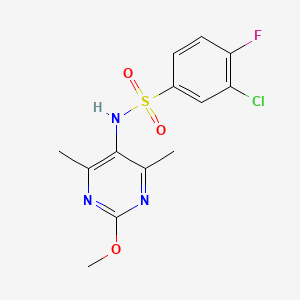
![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2621476.png)
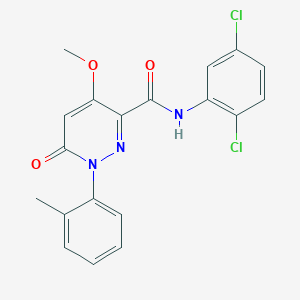
![1-{1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2621480.png)
